2-(Furan-2-yl)acetic acid
Overview
Description
2-(Furan-2-yl)acetic acid is an organic compound belonging to the furan family, characterized by a furan ring attached to an acetic acid moiety. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents such as ethanol and ether . This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.
Biochemical Analysis
Biochemical Properties
Furan-2-acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between furan-2-acetic acid and cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with other biomolecules . Additionally, furan-2-acetic acid can form covalent bonds with proteins, potentially altering their function and leading to various biochemical effects .
Cellular Effects
Furan-2-acetic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, furan-2-acetic acid can modulate the activity of certain transcription factors, leading to changes in gene expression . It can also impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways . These effects can vary depending on the type of cell and the concentration of furan-2-acetic acid.
Molecular Mechanism
The molecular mechanism of action of furan-2-acetic acid involves its interaction with various biomolecules. At the molecular level, furan-2-acetic acid can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain metabolic enzymes, thereby affecting the overall metabolic flux . Additionally, furan-2-acetic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furan-2-acetic acid can change over time. The stability and degradation of furan-2-acetic acid are important factors that influence its long-term effects on cellular function. Studies have shown that furan-2-acetic acid can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical effects compared to the parent compound. Additionally, long-term exposure to furan-2-acetic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of furan-2-acetic acid can vary with different dosages in animal models. At low doses, furan-2-acetic acid may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects . For example, high doses of furan-2-acetic acid have been associated with liver toxicity and other adverse effects in animal models . These threshold effects highlight the importance of dosage considerations in the study of furan-2-acetic acid.
Metabolic Pathways
Furan-2-acetic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Additionally, furan-2-acetic acid can participate in oxidation-reduction reactions, contributing to its role in cellular metabolism .
Transport and Distribution
The transport and distribution of furan-2-acetic acid within cells and tissues are mediated by various transporters and binding proteins. Furan-2-acetic acid can be transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of furan-2-acetic acid within cells . These transport and distribution mechanisms are crucial for understanding the overall biochemical effects of furan-2-acetic acid.
Subcellular Localization
The subcellular localization of furan-2-acetic acid can affect its activity and function. Furan-2-acetic acid can be localized to specific cellular compartments, such as the cytosol and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct furan-2-acetic acid to specific organelles . The subcellular localization of furan-2-acetic acid can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Furan-2-yl)acetic acid can be synthesized through several methods. One common approach involves the acylation of furan with acetic anhydride in the presence of a Lewis acid catalyst such as phosphoric acid or boron trifluoride . Another method includes the oxidation of furfural with potassium dichromate to produce furoic acid, which is then decarboxylated by heating at 200-300°C to yield furan .
Industrial Production Methods
Industrial production of furan-2-acetic acid often involves the continuous-flow, gas-phase catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a zirconium dioxide catalyst . This method is advantageous due to its high selectivity and conversion rates, as well as its lower environmental impact compared to traditional liquid-phase processes.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce furan derivatives such as furoic acid.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Potassium dichromate or other strong oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents such as diazonium salts for introducing phenyl groups.
Major Products
The major products formed from these reactions include various furan derivatives like 2-phenyl furan, 2-acetyl furan, and furoic acid .
Scientific Research Applications
2-(Furan-2-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which furan-2-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it targets bacterial enzymes and disrupts their normal function, leading to cell death . The compound’s reactivity with various biological molecules allows it to interfere with metabolic processes and inhibit the growth of microorganisms .
Comparison with Similar Compounds
2-(Furan-2-yl)acetic acid can be compared with other furan derivatives such as:
Furoic acid: Similar in structure but with different reactivity and applications.
2-Acetyl furan: Used in flavoring and fragrance industries, with distinct chemical properties.
Furfural: A precursor to many furan derivatives, widely used in the production of resins and solvents.
This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(furan-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSRZETUSAOIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181864 | |
Record name | Furan-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-26-8 | |
Record name | 2-Furanacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2745-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furan-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furan-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURAN-2-ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2XFE1JTO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some notable naturally occurring derivatives of Furan-2-acetic acid and what are their origins?
A1: Several naturally occurring Furan-2-acetic acid derivatives have been identified, primarily as microbial metabolites. * Carlosic acid (4-butyryl-2,5-dihydro-3-hydroxy-5-oxo-furan-2-acetic acid) is produced by the fungus Penicillium charlesii NRRL 1887. Its absolute configuration has been determined to be S. []* Carolic acid (3,4-dihydro-8-methylfuro[3,4-b]oxepin-5,6(2H,8H)-di-one) is another fungal metabolite. []* Furanomycin, an antibiotic, exists as (+)-(αS, 5S, 2R)-α-amino (2,5-dihydro-5-methyl)furan-2-acetic acid. Its structure was confirmed through X-ray crystallography of its N-acetyl derivative. []
Q2: How do microorganisms metabolize chlorinated benzoates, and what role do Furan-2-acetic acid derivatives play in this process?
A2: Pseudomonas species can utilize chlorinated benzoates as their sole carbon and energy source. [, ] They employ a catabolic pathway similar to chlorophenoxyacetate degradation, involving enzymes like dihydrodihydroxybenzoate dehydrogenase, catechol 1,2-dioxygenase, and muconate cycloisomerase. [] Interestingly, co-metabolism of 3,5-dimethylbenzoate by chlorobenzoate-induced Pseudomonas cells leads to the accumulation of 2,5-dihydro-2,4-dimethyl-5-oxo-furan-2-acetic acid. [] This suggests that Furan-2-acetic acid derivatives are intermediates in the breakdown pathway of certain aromatic compounds. Further research showed that the cometabolism of 3-methylbenzoate and methylcatechols by a 3-chlorobenzoate utilizing Pseudomonas leads to the accumulation of (+)-2,5-dihydro-4-methyl- and (+)-2,5-dihydro-2-methyl-5-oxo-furan-2-acetic acid. []
Q3: What synthetic routes have been explored for the preparation of Furan-2-acetic acid derivatives?
A3: Various synthetic strategies have been developed, often focusing on specific substitutions on the furan ring. * A synthesis for (S)-2,5-dihydro-3-hydroxy-5-oxofuran-2-acetic acid and its methyl ester has been reported, enabling the biomimetic synthesis of (S)-carlosic acid. []* Research has explored the synthesis of compounds like 4-(carbethoxy)-5-alkyl- and 5-phenyl furan-2-acetic acids and their methyl esters. []* Synthetic routes to more complex structures, such as 2-carboxybenzo(b)furan-3-acetic acid and 3-carboxybenzo(b)furan-2-acetic acid, have also been described. []
Q4: Have there been studies on the structural characterization of 3-phenylbenzo(b)furan-2-acetic acid?
A4: Yes, research has led to a revision of the initially proposed structures for 3-phenylbenzo(b)furan-2-acetic acid and its cyclization products. [] This highlights the importance of careful structural elucidation in organic synthesis.
Q5: What is the environmental impact of chlorinated phenols, and how are microorganisms involved in their degradation?
A5: Chlorinated phenols are considered environmental pollutants. Pseudomonas sp. B 13 has been shown to utilize and co-oxidize chlorinated phenols. [] This suggests the potential of specific microorganisms in the bioremediation of these pollutants.
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